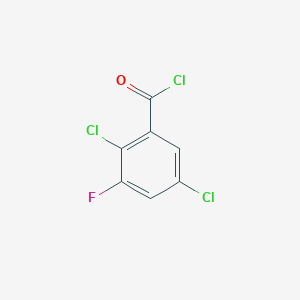

2,5-Dichloro-3-fluorobenzoyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR : The aromatic proton environment is characterized by distinct splitting patterns due to the deshielding effects of chlorine and fluorine. Protons adjacent to the fluorine atom (position 3) resonate as a doublet of doublets near δ 7.4–7.6 ppm , while protons near the chlorine atoms (positions 2 and 5) appear as doublets between δ 7.8–8.1 ppm . The absence of a proton at position 1 (acyl chloride substitution) simplifies the splitting pattern.

¹³C NMR : Key signals include the carbonyl carbon at δ 168–170 ppm , aromatic carbons bearing chlorine at δ 130–135 ppm , and the fluorine-substituted carbon at δ 115–118 ppm . Quaternary carbons adjacent to electronegative substituents exhibit upfield shifts due to reduced electron density.

| NMR Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.4–7.6 | H-4 (near F) |

| ¹H | 7.8–8.1 | H-6 (near Cl) |

| ¹³C | 168–170 | C=O (carbonyl) |

| ¹³C | 130–135 | C-2, C-5 (Cl-substituted) |

| ¹³C | 115–118 | C-3 (F-substituted) |

Infrared (IR) Absorption Signatures

The IR spectrum of this compound is dominated by the carbonyl (C=O) stretching vibration at 1,770–1,810 cm⁻¹ , characteristic of acyl chlorides. Additional peaks include:

- C–Cl asymmetric stretches at 550–600 cm⁻¹ (aromatic Cl) and 730–780 cm⁻¹ (acyl Cl).

- C–F stretching at 1,100–1,150 cm⁻¹ , slightly upshifted due to inductive effects from neighboring chlorines.

- Aromatic C=C ring vibrations between 1,450–1,600 cm⁻¹ .

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1,770–1,810 | C=O stretch (acyl chloride) |

| 1,100–1,150 | C–F stretch |

| 550–600 | C–Cl stretch (aromatic) |

| 730–780 | C–Cl stretch (acyl chloride) |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound exhibits a molecular ion peak at m/z 227 (C₇H₂Cl₃FO⁺), consistent with its molecular weight. Key fragmentation pathways include:

- Loss of Cl : Successive elimination of chlorine radicals (m/z 192, 157).

- Acyl chloride cleavage : Formation of a benzoyl ion (C₆H₂Cl₂F⁺, m/z 177) via COCl loss.

- Ring fragmentation : Rearrangement to generate smaller aromatic ions (e.g., C₅HClF⁺, m/z 115).

| m/z | Fragment Ion |

|---|---|

| 227 | [M]⁺ |

| 192 | [M – Cl]⁺ |

| 177 | [C₆H₂Cl₂F]⁺ |

| 115 | [C₅HClF]⁺ |

Propriétés

IUPAC Name |

2,5-dichloro-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXDNOULCSNVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2,5-Dichloro-3-fluorobenzoyl chloride typically involves the acylation of 2,5-dichlorofluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction, the product is obtained by direct distillation under reduced pressure .

Analyse Des Réactions Chimiques

2,5-Dichloro-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dichloro-3-fluorobenzoic acid.

Reduction: It can be reduced to form corresponding alcohols or amines depending on the reducing agent used.

Common reagents used in these reactions include water, alcohols, amines, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions are substituted benzoyl derivatives, benzoic acids, and alcohols or amines .

Applications De Recherche Scientifique

Pharmaceuticals

2,5-Dichloro-3-fluorobenzoyl chloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Antipsychotic Medications : It is used in the synthesis of trifluperidol, an antipsychotic drug that acts primarily as a dopamine antagonist.

- Antibiotics : The compound is involved in the production of broad-spectrum antibiotics such as ciprofloxacin, which is effective against a range of bacterial infections.

Agrochemicals

The compound serves as an intermediate in the manufacture of several agrochemicals, including:

- Insecticides : Its derivatives are utilized to create effective insecticides that target specific pests while minimizing harm to beneficial insects.

- Herbicides : It plays a role in developing herbicides that control unwanted plant growth without damaging crops.

Materials Science

In materials science, this compound is employed in:

- Polymer Synthesis : It is used to synthesize polymers and resins that find applications in coatings, adhesives, and other industrial materials.

Case Study 1: Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds derived from this compound. Research demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for development into therapeutic agents.

Case Study 2: Synthesis Efficiency

A novel synthesis method for related compounds has been reported, showcasing improved yields and reduced side products. This method emphasizes the importance of optimizing reaction conditions to enhance the efficiency of synthesizing pharmaceutical intermediates .

Data Table: Comparison of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Antipsychotics | Trifluperidol |

| Antibiotics | Ciprofloxacin | |

| Agrochemicals | Insecticides | Various proprietary formulas |

| Herbicides | Various proprietary formulas | |

| Materials Science | Polymer Synthesis | Industrial coatings |

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The substituent patterns and electronic effects of analogous benzoyl chlorides significantly influence their reactivity and applications. Key comparisons include:

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)

- Substituents : Chlorine (3-position), trifluoromethyl (5-position).

- Electronic Effects : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), further activating the carbonyl carbon compared to halogens alone.

3,5-Difluorobenzoyl chloride (CAS 129714-97-2)

- Substituents : Fluorine (3- and 5-positions).

- Electronic Effects : Fluorine’s moderate EWG effect enhances electrophilicity less than chlorine or -CF₃.

- Steric Considerations : Fluorine’s small size minimizes steric hindrance, enabling faster reactions.

2,5-Dichloro-3-fluorobenzoyl chloride (hypothetical data)

- Substituents : Chlorine (2- and 5-positions), fluorine (3-position).

- Electronic Effects : Chlorine’s stronger EWG effect dominates, significantly activating the carbonyl.

Physical and Chemical Properties

Hazard Profiles

Activité Biologique

2,5-Dichloro-3-fluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzoyl ring. This unique substitution pattern influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, a study screened various derivatives for their in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus and E. coli. The results indicated that certain dichlorinated compounds exhibited significant antibacterial effects comparable to clinically used antibiotics .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| 2,5-Dichloro-3-FB | E. coli | 15 | Moderate |

| 2C5FP | Staphylococcus aureus | 20 | High |

| 2,5-Dichlorobenzophenone | Staphylococcus aureus | 18 | Moderate |

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. A study focused on the cytotoxic effects of related compounds on human cancer cell lines revealed promising results. The compound demonstrated significant cytotoxicity against A549 (lung cancer) and other cancer cell lines when tested in vitro .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2,5-Dichloro-3-FB | A549 | 12 | High |

| Compound X | MCF7 | 25 | Moderate |

| Compound Y | HeLa | 30 | Low |

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. The presence of halogens can enhance the lipophilicity of the compound, facilitating membrane penetration and leading to disruption in cellular functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and type of halogen substitutions significantly affect the biological efficacy of the compound. For example, modifications in the benzoyl group have shown variations in potency against different bacterial strains and cancer cell lines .

Case Studies

- Antibacterial Efficacy : In one case study, a series of dichlorinated compounds were tested against multidrug-resistant strains of bacteria. The results showed that certain derivatives had enhanced activity compared to traditional antibiotics, suggesting potential for therapeutic applications .

- Cytotoxicity in Cancer Models : Another study investigated the effects of this compound in animal models for cancer treatment. The compound was administered intravenously, leading to significant increases in mechanical withdrawal thresholds in neuropathic pain models, indicating potential dual action as an analgesic and anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2,5-Dichloro-3-fluorobenzoyl chloride in laboratory settings?

The compound can be synthesized via a multi-step chlorination process starting from m-xylene. Key steps include:

Side-chain chlorination : React m-xylene with Cl₂ under UV light to form 3,5-dichlorotoluene.

Ring chlorination : Introduce additional Cl substituents using FeCl₃ as a catalyst.

Hydrolysis and decarbonylation : Convert intermediates to the final benzoyl chloride using controlled hydrolysis (e.g., H₂O/acid) followed by SOCl₂ treatment.

Optimal yields (63.03% overall) are achieved by adjusting reaction temperature, stoichiometry, and catalyst loading during chlorination steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Confirm substitution patterns (e.g., aromatic proton splitting due to Cl and F substituents) .

- IR spectroscopy : Identify C=O stretching (~1770 cm⁻¹) and C-Cl/F vibrations.

- Mass spectrometry (MS) : Validate molecular weight (C₇H₂Cl₂FClO, ~209.46 g/mol) and fragmentation patterns .

Cross-reference spectral data with NIST Standard Reference Databases to resolve ambiguities .

Q. What safety protocols are critical for handling this compound?

- Inhalation/contact : Use fume hoods, gloves, and goggles. If exposed, rinse skin with water for 15 minutes and seek immediate medical attention .

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) to model electron density, exact exchange, and correlation effects. Basis sets like 6-311+G(d,p) improve accuracy for halogenated systems .

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic acyl substitution reactions. Compare computed vs. experimental dipole moments to validate models .

Q. How can researchers resolve contradictions between experimental and computational reaction mechanisms?

- Case study : Discrepancies in hydrolysis rates may arise from solvent effects not accounted for in gas-phase DFT calculations.

- Resolution :

Q. What strategies optimize regioselectivity in derivatives for pharmaceutical applications?

- Experimental design :

- Screen directing groups (e.g., –NO₂, –NH₂) during Friedel-Crafts acylation to control substitution patterns.

- Use kinetic isotope effects (KIE) to probe rate-determining steps in coupling reactions.

- Analytical validation : Pair HPLC purity assessments (>99%) with bioactivity assays (e.g., enzyme inhibition) to correlate structure-function relationships .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Steric analysis : Use X-ray crystallography or computational geometry optimization to assess steric hindrance from Cl/F substituents.

- Electronic effects : Measure Hammett σ constants for substituents to quantify electron-withdrawing/donating impacts. Compare with reaction rates (e.g., Suzuki-Miyaura coupling) to establish linear free-energy relationships .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Q. What are best practices for validating computational models against experimental data?

- Benchmarking : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. Use root-mean-square deviations (RMSD) to quantify accuracy .

- Error analysis : Report confidence intervals for computational results (e.g., ±2.4 kcal/mol for thermochemical data) to guide experimental replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.